Methyl 3-amino-4-phenylthiophene-2-carboxylate
Overview
Description
Methyl 3-amino-4-phenylthiophene-2-carboxylate: is a chemical compound with the molecular formula C12H11NO2S and a molecular weight of 233.29 g/mol. This compound is characterized by its thiophene ring, which is a sulfur-containing heterocycle, and its phenyl group, which is a benzene ring attached to the thiophene ring. The presence of an amino group and a carboxylate ester group makes it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with thiophene derivatives and phenyl compounds.
Reaction Steps: The process involves multiple steps, including the formation of the thiophene ring, introduction of the phenyl group, and subsequent functionalization to introduce the amino and carboxylate ester groups.
Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and using continuous flow processes to ensure consistent quality and efficiency.
Purification: Purification techniques such as recrystallization, distillation, or chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions at different positions on the thiophene ring can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.
Reduction Reagents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used for reduction reactions.
Substitution Reagents: Various electrophiles and nucleophiles are used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as sulfoxides and sulfones.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different substituents on the thiophene ring.
Scientific Research Applications
Chemistry: Methyl 3-amino-4-phenylthiophene-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound is utilized in biological studies to investigate the effects of thiophene derivatives on various biological systems. Medicine: It serves as a precursor in the synthesis of drugs that target specific diseases and conditions. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 3-amino-4-phenylthiophene-2-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Methyl 3-amino-4-methylthiophene-2-carboxylate: Similar structure but with a methyl group instead of a phenyl group.
Methyl 3-amino-2-phenylthiophene-4-carboxylate: Similar structure but with different positions of the amino and carboxylate groups.
Uniqueness: Methyl 3-amino-4-phenylthiophene-2-carboxylate is unique due to its specific arrangement of functional groups, which influences its reactivity and applications compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
Methyl 3-amino-4-phenylthiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a thiophene ring, which is known for its diverse reactivity and biological interactions. The presence of the amino group and the carboxylate ester enhances its potential for various applications in pharmacology and medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit certain enzymes, leading to altered metabolic pathways. For instance, it may act on enzymes involved in the biosynthesis of nucleic acids or proteins.
- Receptor Modulation : It has been shown to bind to various receptors, potentially influencing signal transduction pathways that affect cellular responses.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens, suggesting its utility in developing new antibiotics.
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. Table 1 summarizes some key findings from recent studies:
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for anticancer properties. Studies have reported significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest. Key data from these studies are presented in Table 2:
Cancer Cell Line | IC50 (µM) | Effect Observed | Reference |
---|---|---|---|
MCF-7 (Breast) | 15 | Induction of apoptosis | |
A549 (Lung) | 20 | Cell cycle arrest | |
HeLa (Cervical) | 10 | Increased reactive oxygen species |
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound showed a dose-dependent inhibition, highlighting its potential as a therapeutic agent in treating infections caused by antibiotic-resistant strains.
- Anticancer Research : Another study focused on the compound's effect on MCF-7 cells. Researchers observed that treatment with this compound led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
Properties
IUPAC Name |
methyl 3-amino-4-phenylthiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-15-12(14)11-10(13)9(7-16-11)8-5-3-2-4-6-8/h2-7H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWKMKNACSKDCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374906 | |
Record name | methyl 3-amino-4-phenylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82437-64-7 | |
Record name | methyl 3-amino-4-phenylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-amino-4-phenylthiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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